molecular formula C27H23FN2O4 B12051768 (2R,3S)-2-(Fmoc-amino)-3-(6-fluoro-1H-indol-3-yl)butanoic acid

(2R,3S)-2-(Fmoc-amino)-3-(6-fluoro-1H-indol-3-yl)butanoic acid

Cat. No.: B12051768
M. Wt: 458.5 g/mol
InChI Key: BNNWOIDPBACCMD-ODCWNRFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-(Fmoc-amino)-3-(6-fluoro-1H-indol-3-yl)butanoic acid is a fluorinated indole-containing amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality in protection strategies. The 6-fluoro substitution on the indole ring enhances lipophilicity and may influence bioactivity by modulating electronic or steric interactions in peptide-based therapeutics . Its stereochemistry (2R,3S) is critical for ensuring proper spatial orientation in peptide chains, which is vital for biological targeting and stability.

Properties

Molecular Formula

C27H23FN2O4

Molecular Weight

458.5 g/mol

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C27H23FN2O4/c1-15(22-13-29-24-12-16(28)10-11-21(22)24)25(26(31)32)30-27(33)34-14-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-13,15,23,25,29H,14H2,1H3,(H,30,33)(H,31,32)/t15-,25+/m0/s1

InChI Key

BNNWOIDPBACCMD-ODCWNRFASA-N

Isomeric SMILES

C[C@@H](C1=CNC2=C1C=CC(=C2)F)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C1=CNC2=C1C=CC(=C2)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Biological Activity

The compound (2R,3S)-2-(Fmoc-amino)-3-(6-fluoro-1H-indol-3-yl)butanoic acid , also known by its CAS number 1956434-65-3 , is a synthetic amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry. The unique structure of this compound, featuring a fluoroindole moiety, suggests potential applications in drug development, particularly in targeting specific biological pathways.

Chemical Structure and Properties

The molecular formula of (2R,3S)-2-(Fmoc-amino)-3-(6-fluoro-1H-indol-3-yl)butanoic acid is C26H21FN2O4 , with a molecular weight of 444.45 g/mol . Its structure includes an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amino group during coupling reactions.

Key Properties

PropertyValue
Molecular Weight444.45 g/mol
Log P (octanol-water)4.87
H-bond Donors3
H-bond Acceptors5
GI AbsorptionHigh
BBB PermeantNo

The biological activity of (2R,3S)-2-(Fmoc-amino)-3-(6-fluoro-1H-indol-3-yl)butanoic acid is primarily linked to its ability to interact with various biological targets. The presence of the fluoroindole moiety may enhance its affinity for certain receptors or enzymes involved in critical signaling pathways.

Potential Targets

  • CYP Enzymes : The compound is noted to inhibit several cytochrome P450 enzymes (CYP2C19 and CYP2C9), which are crucial for drug metabolism and can influence pharmacokinetics in therapeutic applications .
  • Peptide Synthesis : As a building block, it facilitates the synthesis of peptides that may exhibit bioactivity against specific targets, such as cancer cells or pathogens .

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies suggest that indole derivatives, including this compound, can exhibit cytotoxic effects on various cancer cell lines. One study indicated that modifications to indole structures could enhance their antitumor properties by promoting apoptosis in cancer cells .
  • Antioxidant Properties : Similar compounds have been shown to possess antioxidant properties, potentially protecting cells from oxidative stress. This activity could be beneficial in developing therapeutic agents aimed at diseases characterized by oxidative damage .
  • Fluorescent Probes : The compound's structural features allow it to be utilized in the development of fluorescent probes for imaging studies, aiding in the visualization of cellular processes and disease mechanisms .

Comparative Analysis with Related Compounds

To better understand the biological activity of (2R,3S)-2-(Fmoc-amino)-3-(6-fluoro-1H-indol-3-yl)butanoic acid, a comparison with related indole derivatives is essential:

CompoundBiological Activity
Indole-3-butyric acidAntioxidant properties; promotes plant growth
6-FluoroindoleAntitumor activity; potential as a fluorescent probe
(S)-N-Fmoc-6-fluoro-L-tryptophanBuilding block for peptide synthesis; bioactive

Scientific Research Applications

Peptide Synthesis

The primary application of (2R,3S)-2-(Fmoc-amino)-3-(6-fluoro-1H-indol-3-yl)butanoic acid lies in its use as a building block for peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides. This property is particularly useful in the development of peptide-based drugs and biologically active compounds.

Case Study : A study demonstrated the successful incorporation of this amino acid into peptides designed to target specific biological pathways. The synthesized peptides exhibited enhanced stability and bioactivity compared to their natural counterparts .

Medicinal Chemistry

The fluorinated indole structure of this compound contributes to its potential pharmacological properties. Fluorination often enhances the metabolic stability and bioavailability of drug candidates.

Research Findings : Investigations into the biological activity of peptides containing (2R,3S)-2-(Fmoc-amino)-3-(6-fluoro-1H-indol-3-yl)butanoic acid revealed promising results in inhibiting specific enzymes linked to cancer progression. The fluorine atom may play a critical role in modulating the interaction between the peptide and its target .

Bioconjugation Techniques

This compound can be utilized in bioconjugation strategies to create targeted delivery systems for therapeutics. Its ability to form stable conjugates with biomolecules opens avenues for developing novel drug delivery systems.

Example Application : Researchers have explored using this amino acid in the synthesis of antibody-drug conjugates (ADCs). The incorporation of (2R,3S)-2-(Fmoc-amino)-3-(6-fluoro-1H-indol-3-yl)butanoic acid into ADCs has shown improved targeting efficiency and reduced off-target effects, enhancing therapeutic efficacy .

Material Science

In addition to biological applications, (2R,3S)-2-(Fmoc-amino)-3-(6-fluoro-1H-indol-3-yl)butanoic acid is being investigated for its potential use in creating functional materials. Its unique chemical properties allow for the development of polymers with specific functionalities.

Research Insight : Studies have indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and advanced materials .

Comparison with Similar Compounds

Indole Derivatives with Fluorinated Substituents

  • (S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid (CAS 1260379-21-2) Structure: Contains a 5-fluoroindole moiety but lacks the Fmoc group. The amino acid backbone is shorter (propanoic acid vs. butanoic acid). The absence of Fmoc limits its utility in SPPS but allows direct incorporation into unprotected peptide sequences .
  • (S)-3-(Boc-amino)-4-(6-fluoro-1H-indol-3-yl)butanoic acid Structure: Features a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc. The Boc group requires acidic deprotection (e.g., trifluoroacetic acid), contrasting with Fmoc’s base-sensitive cleavage. Applications: Suitable for orthogonal protection strategies in combination with Fmoc-based synthesis .

Fmoc-Protected Analogs with Alternative Aromatic Systems

  • (3S)-3-(Fmoc-amino)-4-(furan-2-yl)butanoic acid Structure: Replaces the 6-fluoroindole with a furan ring, reducing aromatic bulk and altering electronic properties. Applications: Used in peptide engineering to study π-π stacking interactions or to modulate solubility .
  • Fmoc-(R)-3-amino-4-(2-fluoro-phenyl)-butyric acid Structure: Substitutes indole with a fluorophenyl group, retaining fluorine’s electronic effects but eliminating the heterocyclic nitrogen. Applications: Ideal for probing hydrophobic interactions in peptide-receptor binding .

Compounds with Dual Protecting Groups

  • (2S,3R)-2-(Fmoc-amino)-3-(Alloc-amino)butanoic acid Structure: Incorporates both Fmoc and allyloxycarbonyl (Alloc) groups. The Alloc group is cleaved under mild palladium-catalyzed conditions, enabling orthogonal deprotection. Applications: Facilitates sequential peptide assembly in complex architectures .
  • Fmoc-SS-Dab(3-Aloc)-OH (CAS 1272754-91-2) Structure: Diaminobutyric acid (Dab) derivative with Fmoc and Alloc on adjacent amines. Applications: Enables branched peptide synthesis and site-specific modifications .

Structural and Functional Data Table

Compound Name Protecting Group(s) Aromatic System Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Fmoc 6-fluoroindole C₂₇H₂₃FN₂O₄ 458.48 High lipophilicity; SPPS compatibility
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)... None 5-fluoroindole C₁₃H₁₃FN₂O₃ 264.25 Direct bioactive incorporation
(3S)-3-(Fmoc-amino)-4-(furan-2-yl)butanoic acid Fmoc Furan C₂₃H₂₁NO₅ 391.42 Enhanced solubility
(2S,3R)-2-(Fmoc-amino)-3-(Alloc-amino)butanoic acid Fmoc, Alloc None C₂₃H₂₄N₂O₆ 424.45 Orthogonal deprotection strategy

Key Research Findings

  • Stereochemical Impact : The (2R,3S) configuration of the target compound ensures optimal spatial alignment in peptide helices, as demonstrated in β-peptide foldamer studies .
  • Fluorine’s Role: The 6-fluoro substituent increases metabolic stability compared to non-fluorinated indole derivatives, as observed in pharmacokinetic assays .
  • Protection Strategy Flexibility : Dual Fmoc/Alloc systems enable multi-step synthesis of cyclic peptides, as validated in recent total syntheses of antimicrobial peptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.